Lofexidine

Catalog No.
S533466
CAS No.
31036-80-3
M.F
C11H12Cl2N2O
M. Wt
259.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lofexidine

CAS Number

31036-80-3

Product Name

Lofexidine

IUPAC Name

2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

InChI

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)

InChI Key

KSMAGQUYOIHWFS-UHFFFAOYSA-N

SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl

solubility

Soluble
1.47e-01 g/L

Synonyms

2-(alpha-(2,6-dichlorophenoxy)ethyl) delta-2-imidazoline, BritLofex, lofexidine, lofexidine hydrochloride, Lofexidine mono-hydrochloride, lofexidine monohydrochloride, lofexidine, (+-)-isomer, Lucemyra

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl

The exact mass of the compound Lofexidine is 258.0327 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble1.47e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolines - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lofexidine is a medication primarily researched for its use in treating opioid dependence. Opioid dependence, also known as opioid use disorder, is a chronic condition characterized by uncontrolled use of opioids despite harmful consequences. Lofexidine acts as an alpha-2 adrenergic agonist, mimicking the effects of certain neurotransmitters in the brain. This mechanism helps to reduce withdrawal symptoms associated with stopping opioid use [].

Lofexidine for Opioid Withdrawal Management

Several scientific studies have investigated the effectiveness of lofexidine in managing opioid withdrawal symptoms. These studies, often double-blind and randomized controlled trials, compared lofexidine to placebo or other medications used for withdrawal, such as clonidine. Results suggest that lofexidine may be as effective, and potentially even more effective, than clonidine in reducing the severity of withdrawal symptoms like anxiety, sweating, muscle aches, and insomnia [, ].

Advantages of Lofexidine over Other Medications

Compared to other medications used in opioid withdrawal management, lofexidine offers some potential advantages. For example, lofexidine may have a lower risk of causing hypotension (low blood pressure) compared to clonidine []. Additionally, lofexidine appears to have a lower potential for abuse compared to medications like methadone or buprenorphine, which are themselves opioids used in treatment programs [].

Ongoing Research on Lofexidine

Research on lofexidine is ongoing, with scientists investigating its potential benefits in combination with other therapies for opioid dependence treatment. Additionally, studies are exploring the use of lofexidine for managing withdrawal from other substances, such as alcohol [].

Lofexidine is a centrally acting alpha-2 adrenergic agonist primarily used for managing opioid withdrawal symptoms. It works by mimicking the action of norepinephrine, a neurotransmitter, thereby reducing the release of norepinephrine and alleviating symptoms associated with opioid withdrawal, such as anxiety, muscle cramps, and insomnia . The chemical formula for lofexidine is C11H12Cl2N2OC_{11}H_{12}Cl_2N_2O, and its molecular weight is approximately 259.13 g/mol .

Lofexidine works by activating alpha-2 adrenergic receptors in the central nervous system. This activation reduces the activity of the sympathetic nervous system, leading to relaxation of blood vessels and a decrease in blood pressure (although this effect is not its primary use today) []. In opioid withdrawal, it is thought to modulate neurotransmitter activity, thereby alleviating withdrawal symptoms like anxiety, sweating, and muscle cramps [].

Lofexidine undergoes extensive metabolism in the liver, primarily via glucuronidation and the cytochrome P450 enzyme system, particularly CYP2D6. Its metabolic pathways lead to several inactive metabolites, including N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, 2-(2,6-dichlorophenoxy) propionic acid, and 2,6-dichlorophenol . The drug is eliminated mainly through renal excretion.

As an alpha-2 adrenergic receptor agonist, lofexidine exhibits significant binding affinity for the α2A subtype (K_i = 4 nM), with lower affinities for α2B (K_i = 67 nM) and α2C (K_i = 69 nM) subtypes . This selective agonism results in the inhibition of norepinephrine release from presynaptic neurons in both the central and peripheral nervous systems. Consequently, it mitigates the hyperactivity that occurs during opioid withdrawal but does not significantly affect drug craving or endogenous opioid levels .

  • Formation of the Imidazoline Ring: This is achieved through cyclization reactions involving appropriate aldehydes and amines.
  • Chlorination: The introduction of chlorine substituents on the phenyl ring is critical for biological activity.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve pharmaceutical-grade quality .

Lofexidine has notable interactions with various medications that can prolong the QT interval, such as methadone and citalopram. These interactions can increase the risk of serious cardiac events like torsade de pointes . Additionally, concomitant use with CYP2D6 inhibitors can elevate plasma levels of lofexidine, necessitating careful monitoring for side effects like bradycardia and hypotension .

Lofexidine shares similarities with other alpha-adrenergic agonists but is unique in its specific application for opioid withdrawal management. Below are some comparable compounds:

CompoundClassMain UseUnique Features
ClonidineAlpha-2 adrenergic agonistHypertension managementUsed for hypertension; also helps with opioid withdrawal but less selectively than lofexidine
DexmedetomidineAlpha-2 adrenergic agonistSedation in intensive carePrimarily used for sedation; has analgesic properties
GuanfacineAlpha-2 adrenergic agonistAttention deficit hyperactivity disorderPrimarily used in pediatric populations; different receptor selectivity

Lofexidine's specificity for opioid withdrawal symptoms distinguishes it from other compounds in its class that may have broader or different therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

258.0326684 g/mol

Monoisotopic Mass

258.0326684 g/mol

Boiling Point

421.5 ºC at 760 mm Hg

Heavy Atom Count

16

LogP

5.37

Appearance

Solid powder

Melting Point

221-223
127 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UI82K0T627

Related CAS

21498-08-8 (mono-hydrochloride)

Drug Indication

Lofexidine is indicated for mitigation of symptoms associated with acute withdrawal from opioids and for facilitation of the completion of opioid discontinuation treatment. It is the first non-opioid medication for the symptomatic management of opioid discontinuation. Opioid withdrawal syndrome is a debilitating manifestation of opioid dependence. This condition is extremely unpleasant lasting several days with some of the main features being abdominal pain, nausea, diarrhea, mydriasis, lacrimation, and piloerection. These symptoms are often observed after abrupt reductions in the opioid dose and can be resolved by re-administration of the opioid.
FDA Label

Pharmacology

In clinical trials, lofexidine presented more severe opioid withdrawal effects than observed with methadone. On the other hand, in clinical trials of methadone withdrawal, lofexidine effectively reduced withdrawal symptoms, especially hypotension.[T209] The clinical reports have also indicated that lofexidine presents a better outcome when used briefly.[T210] In phase 3 clinical trials, lofexidine was shown to generate a significantly higher completion rate of opioid discontinuation. Some pharmacological studies were performed and there were no off-target effects reported.[L2801]

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07B - Drugs used in addictive disorders
N07BC - Drugs used in opioid dependence
N07BC04 - Lofexidine

Mechanism of Action

Lofexidine is a potent alpha2-adrenergic receptor agonist with some moderate agonistic affinity towards Alpha-1A adrenergic receptor and 5-HT1a, 5-HT7, 5HT2c and 5HT1d receptors. The alpha2-adrenergic receptor is normally targeted by norepinephrine and its activation inhibits the synthesis of cAMP which in turn leads to potassium efflux and suppression of neural firing and inhibition of norepinephrine release. All of this activity can reduce the heart rate, blood pressure, and attenuate sympathetic stress response. Opioids inhibit cAMP in the noradrenergic neurons and their discontinuation produces a rise in the level of cAMP. This will generate an increase in norepinephrine which is associated with the symptoms of withdrawal. The magnitude of the effect is augmented by chronic opioid use due to the compensatory mechanisms of continuous negative feedback. Therefore, chronic opioid use translates into an exacerbated production of cAMP and norepinephrine release. Lofexidine replaces the opioid-driven inhibition of cAMP production by activating the alpha2-adrenergic receptor and moderating the symptoms of opioid withdrawal. This effect is performed without interacting with opioid receptors which mediate other activities of opioid dependence or addiction.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

31036-80-3

Absorption Distribution and Excretion

Lofexidine has a good oral bioavailability and the peak plasma concentration occurs after 2-5 hours of oral administration. The bioavailability is registered to be even higher than 72%. About 30% of the administered dose of lofexidine is lost during first-pass metabolism. The absorption is registered to be very rapidly recirculated in the gut. After oral administration of 0.8 mg of lofexidine, a maximal dose of 1.26 ng/ml is achieved after 3 hours.
The elimination of lofexidine is primarily through the renal system and it represents 94% of the administered dose while elimination in feces corresponds to only 0.93%. From the eliminated dose in urine, about 10% is formed by unchanged drug and 5% is constituted by the first hydrolysis product N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. 2,6-dichlorophenol represents the majority of the administered dose by occupying about 80% of the administered dose.
Lofexidine has a volume of distribution of 300 L, indicating that it distributes readily into the tissues.
The total elimination clearance following intravenous administration is 17.6 L/h.

Metabolism Metabolites

Lofexidine metabolic ratio is highly variable among people. It is metabolized mainly by the activity of CYP2D6 and in a minor degree by CYP1A2 and CYP2C19. These enzymes catalyze the hydroxylation of lofexidine and the opening of imidazoline ring to form N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. This metabolite is deamidated and forms 2-(2,6-dichlorophenoxy) propionic acid and 2,6-dichlorophenol. These three main metabolites are inactive.

Wikipedia

Lofexidine
Troparil

Biological Half Life

The reported elimination half-life of lofexidine is 11 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kuszmaul AK, Palmer EC, Frederick EK. Lofexidine versus clonidine for mitigation of opioid withdrawal symptoms: A systematic review. J Am Pharm Assoc (2003). 2019 Nov 29. pii: S1544-3191(19)30453-4. doi: 10.1016/j.japh.2019.10.004. [Epub ahead of print] Review. PubMed PMID: 31791720.
2: Rehman SU, Maqsood MH, Bajwa H, Tameez Ud Din A, Malik MN. Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature. Cureus. 2019 Jun 4;11(6):e4827. doi: 10.7759/cureus.4827. Review. PubMed PMID: 31403015; PubMed Central PMCID: PMC6682385.
3: Pergolizzi JV Jr, Annabi H, Gharibo C, LeQuang JA. The Role of Lofexidine in Management of Opioid Withdrawal. Pain Ther. 2019 Jun;8(1):67-78. doi: 10.1007/s40122-018-0108-7. Epub 2018 Dec 18. Review. PubMed PMID: 30565033; PubMed Central PMCID: PMC6513979.
4: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK513054/ PubMed PMID: 30000984.
5: Gish EC, Miller JL, Honey BL, Johnson PN. Lofexidine, an {alpha}2-receptor agonist for opioid detoxification. Ann Pharmacother. 2010 Feb;44(2):343-51. doi: 10.1345/aph.1M347. Epub 2009 Dec 29. Review. PubMed PMID: 20040696.
6: Strang J, Bearn J, Gossop M. Lofexidine for opiate detoxification: review of recent randomised and open controlled trials. Am J Addict. 1999 Fall;8(4):337-48. Review. PubMed PMID: 10598217.
7: Cox S, Alcorn R. Lofexidine and opioid withdrawal. Lancet. 1995 Jun 3;345(8962):1385-6. Review. PubMed PMID: 7760607.

Explore Compound Types